An In-depth Technical Guide to the Spectroscopic Analysis of 1-(5-Methyl-furan-2-carbonyl)-piperidine-2-carboxylic acid
An In-depth Technical Guide to the Spectroscopic Analysis of 1-(5-Methyl-furan-2-carbonyl)-piperidine-2-carboxylic acid
Abstract
This technical guide provides a comprehensive framework for the structural elucidation of 1-(5-Methyl-furan-2-carbonyl)-piperidine-2-carboxylic acid using a multi-spectroscopic approach. Intended for researchers in synthetic chemistry and drug development, this document moves beyond a simple recitation of data to explain the causal logic behind the analytical strategy. We will explore the integrated application of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D correlation experiments), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. The focus is on predicting spectral features, designing robust experimental protocols, and interpreting the resulting data in concert to build an unambiguous structural confirmation. This guide serves as a self-validating system, grounding its methodologies in established principles and authoritative references.
Introduction: The Molecule and the Rationale
1-(5-Methyl-furan-2-carbonyl)-piperidine-2-carboxylic acid is a molecule of interest in medicinal chemistry, combining three key structural motifs: a substituted furan ring, a piperidine scaffold, and a carboxylic acid. The furan ring is a common heterocycle in pharmaceuticals, while the piperidine ring is a prevalent scaffold in numerous bioactive compounds[1]. The N-acyl amino acid linkage introduces specific conformational and chemical properties.
Accurate and comprehensive characterization is paramount for any novel chemical entity. It ensures purity, confirms identity, and forms the basis for understanding its chemical behavior. This guide details the synergistic use of MS, IR, and NMR to create a complete spectroscopic fingerprint of the title compound.
Caption: Molecular Structure of the Target Compound.
Mass Spectrometry: Confirming Mass and Probing Fragmentation
Mass spectrometry serves two primary functions in this analysis: the unambiguous determination of the molecular weight and the corroboration of the structure through characteristic fragmentation patterns.
Expertise & Causality: Experimental Choices
Electrospray Ionization (ESI) is the chosen method due to its "soft" nature, which is ideal for preserving the molecular ion of a moderately polar molecule like this one. We will operate in both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes to maximize the information obtained. High-resolution mass spectrometry (HRMS), for instance, using a Time-of-Flight (TOF) or Orbitrap analyzer, is critical for determining the elemental composition from the exact mass, providing a high degree of confidence in the molecular formula (C₁₂H₁₅NO₄).
Predicted Fragmentation Pathways
The fragmentation of the molecule is predictable and provides a roadmap for structural confirmation. The amide bond is often the most labile linkage under CID (Collision-Induced Dissociation) conditions.
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Primary Fragmentation: The most likely cleavage is the N-CO bond, which is a typical fragmentation pattern for N-acyl amides[2]. This would result in two primary fragments: the 5-methyl-furan-2-carbonyl acylium ion and the protonated piperidine-2-carboxylic acid.
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Secondary Fragmentations: Further fragmentation can occur from the piperidine ring via α-cleavage adjacent to the nitrogen or loss of the carboxyl group (as CO₂ or H₂O + CO)[1][3].
Caption: Predicted MS/MS Fragmentation Workflow.
Data Summary: Expected Ions
| Ion Description | Formula | Ion Type | Calculated m/z (Monoisotopic) |
| Molecular Ion | C₁₂H₁₅NO₄ | [M+H]⁺ | 226.1025 |
| Molecular Ion | C₁₂H₁₅NO₄ | [M-H]⁻ | 224.0872 |
| 5-Methylfuroyl fragment | C₆H₅O₂ | [Fragment]⁺ | 110.0341 |
| Piperidine-2-carboxylic acid | C₆H₁₀NO₂ | [Fragment]⁺ | 130.0817 |
| Loss of COOH | C₁₁H₁₄NO₂ | [M-COOH]⁺ | 180.1025 |
Experimental Protocol: ESI-MS
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Sample Preparation: Prepare a 1 mg/mL stock solution in methanol. Dilute to 1-10 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid for positive mode or 0.1% ammonium hydroxide for negative mode.
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Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
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Infusion: Directly infuse the sample at a flow rate of 5-10 µL/min.
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ESI Source Parameters (Positive Mode):
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Capillary Voltage: 3.5-4.5 kV
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Cone Voltage: 20-40 V
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Source Temperature: 120-150 °C
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Desolvation Gas (N₂): 600-800 L/hr
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Desolvation Temperature: 350-450 °C
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Data Acquisition: Acquire full scan spectra from m/z 50-500. Select the [M+H]⁺ ion for MS/MS fragmentation analysis with a collision energy ramp (e.g., 10-30 eV) to observe fragment ions.
Infrared Spectroscopy: Fingerprinting Functional Groups
IR spectroscopy is a rapid and effective technique for identifying the key functional groups present in the molecule. The spectrum is expected to be a composite of the characteristic absorptions for a carboxylic acid, a tertiary amide, and a substituted furan. The carbonyl (C=O) group provides a particularly intense and diagnostic peak[4].
Predicted IR Absorptions
The presence of multiple carbonyls and hydrogen bonding will influence the spectrum. The carboxylic acid O-H stretch is expected to be a very broad band, a hallmark of the hydrogen-bonded dimer form commonly found in the solid state[5][6].
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Characteristics |
| Carboxylic Acid | O-H stretch | 2500-3300 | Very broad, may obscure C-H stretches |
| Alkyl C-H | C-H stretch | 2850-2960 | Sharp, superimposed on the broad O-H |
| Amide Carbonyl | C=O stretch | 1630-1660 | Strong, sharp. Lowered by amide resonance |
| Carboxylic Acid Carbonyl | C=O stretch | 1700-1725 | Strong, sharp (dimer) |
| Furan Ring | C=C stretch | ~1580, ~1500 | Medium to strong |
| Furan Ring | C-O-C stretch | ~1050-1250 | Strong |
Causality Note: The amide carbonyl (Amide I band) appears at a lower frequency than a typical ketone due to the resonance donation from the nitrogen lone pair, which lengthens and weakens the C=O bond[7].
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
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Sample Preparation: No special preparation is needed. Place a small amount of the solid sample directly onto the ATR crystal (e.g., diamond).
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Instrumentation: A standard FT-IR spectrometer equipped with a single-reflection ATR accessory.
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Data Acquisition:
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Collect a background spectrum of the clean, empty ATR crystal.
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Apply the sample and ensure good contact using the pressure arm.
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Collect the sample spectrum over the range of 4000-400 cm⁻¹.
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Co-add 16-32 scans at a resolution of 4 cm⁻¹ to achieve a good signal-to-noise ratio.
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-
Data Processing: Perform ATR correction and baseline correction using the spectrometer software.
NMR Spectroscopy: The Definitive Structural Map
NMR spectroscopy is the cornerstone of this analysis, providing unambiguous evidence of the carbon-hydrogen framework and the connectivity between the molecular fragments. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required for a complete assignment.
Expertise & Causality: Experimental Choices
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Solvent Selection: DMSO-d₆ is the preferred solvent over CDCl₃. It will reliably allow for the observation of the exchangeable carboxylic acid proton (COOH) and any potential amide N-H proton (though this molecule has a tertiary amide). Furthermore, its polarity helps prevent aggregation that can broaden signals.
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Conformational Isomers: The molecule contains a tertiary amide bond. Rotation around this C-N bond is slow on the NMR timescale, which can lead to the observation of two distinct sets of signals (rotamers) for the piperidine ring protons and carbons adjacent to the nitrogen. This phenomenon is well-documented for N-acyl proline derivatives and should be anticipated here. For simplicity, the following analysis assumes a single dominant rotamer.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum can be divided into three main regions: the aromatic/furan region, the piperidine ring region, and the aliphatic methyl region.
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Furan Protons (H3, H4): These will appear as two doublets in the aromatic region. The proton adjacent to the oxygen (H3) will be coupled to the proton next to the methyl group (H4).
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Piperidine Protons (H2-H6): This will be a complex region. The H2 proton (at the α-position) will be a multiplet, likely a doublet of doublets, shifted downfield due to the adjacent nitrogen and carboxyl group. The remaining methylene protons (H3, H4, H5, H6) will form a series of complex, overlapping multiplets between ~1.5 and 3.5 ppm.
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Methyl Protons: A sharp singlet for the furan-CH₃ group.
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Carboxylic Acid Proton: A broad singlet, typically far downfield (>10 ppm), which will disappear upon a D₂O shake experiment.
Predicted ¹³C NMR Spectrum
A total of 12 distinct carbon signals are expected.
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Carbonyl Carbons: Two signals in the low-field region (160-175 ppm) for the amide and carboxylic acid carbonyls.
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Furan Carbons: Four signals in the aromatic region (~110-160 ppm). The carbon bearing the oxygen (C5) and the carbonyl (C2) will be the most downfield.
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Piperidine Carbons: Five signals in the aliphatic region. The α-carbon (C2) will be the most downfield (~55-65 ppm) due to the influence of the nitrogen and carboxyl group.
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Methyl Carbon: One signal in the high-field region (~14 ppm).
2D NMR: Assembling the Puzzle
2D NMR is not optional; it is essential for definitive assignment.
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COSY (Correlation Spectroscopy): Will reveal ¹H-¹H coupling networks. It will be crucial for tracing the connectivity within the piperidine ring (H2 -> H3 -> H4 -> H5 -> H6) and confirming the coupling between the furan protons (H3-H4).
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HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton to its directly attached carbon, allowing for the unambiguous assignment of all protonated carbons.
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HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment. It reveals long-range (2-3 bond) ¹H-¹³C correlations and will be used to connect the molecular fragments.
Caption: Key Expected HMBC Correlations for Structural Assembly.
Summary Table: Predicted NMR Assignments
| Atom Number(s) | Predicted ¹H Shift (ppm) & Multiplicity | Predicted ¹³C Shift (ppm) | Key HMBC Correlations |
| Furan Ring | |||
| C2' | - | ~147 | H3', H4' |
| C3' | ~7.0-7.2 (d) | ~118 | C2', C5', Amide C=O |
| C4' | ~6.2-6.4 (d) | ~110 | C2', C5', CH₃ |
| C5' | - | ~158 | H4', CH₃ |
| CH₃ | ~2.4 (s) | ~14 | C4', C5' |
| Amide | |||
| C=O | - | ~165 | H3', Pip-H2, Pip-H6 |
| Piperidine Ring | |||
| C2 | ~5.2 (dd) | ~58 | C3, C6, Amide C=O, Acid C=O |
| C3 | ~1.6-1.8 (m) | ~25 | C2, C4, C5 |
| C4 | ~1.5-1.7 (m) | ~24 | C3, C5 |
| C5 | ~1.8-2.0 (m) | ~29 | C4, C6 |
| C6 | ~3.0-3.5 (m) | ~45 | C2, C5, Amide C=O |
| Carboxylic Acid | |||
| COOH | >10 (br s) | ~173 | Pip-H2, Pip-H3 |
Experimental Protocol: NMR Spectroscopy
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Sample Preparation: Dissolve ~10-15 mg of the compound in ~0.7 mL of DMSO-d₆.
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR: Acquire with a standard pulse sequence. Spectral width ~16 ppm, 32 scans.
-
¹³C NMR: Acquire with proton decoupling (e.g., zgpg30). Spectral width ~240 ppm, 1024 scans or more.
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COSY: Use a standard gradient-selected cosygpqf sequence. Acquire 256 increments in F1.
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HSQC: Use a standard gradient-selected hsqcedetgpsp sequence (phase-edited to distinguish CH/CH₃ from CH₂).
-
HMBC: Use a standard gradient-selected hmbcgplpndqf sequence. Optimize the long-range coupling delay (D6) for a J-coupling of 8 Hz.
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Data Processing: Process all spectra using appropriate window functions (e.g., exponential for 1D, sine-bell for 2D) and perform baseline correction and referencing (residual DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
Conclusion: An Integrated Approach to Confidence
No single spectroscopic technique is sufficient to fully characterize 1-(5-Methyl-furan-2-carbonyl)-piperidine-2-carboxylic acid. A robust and trustworthy structural elucidation relies on the integration of all three methods. The analytical workflow is a self-validating loop:
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MS provides the molecular formula and key fragments.
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IR confirms the presence of the expected functional groups.
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NMR , particularly through 2D correlation experiments, pieces the fragments together, provides stereochemical information, and confirms the precise atomic connectivity.
The data predicted and the protocols described in this guide provide a rigorous blueprint for any researcher tasked with the analysis of this molecule or structurally similar compounds, ensuring a high degree of confidence in the final structural assignment.
References
- ResearchGate. (n.d.). ¹H and ¹³C NMR spectra of isolated (a) dimethyl 2,5-furandicarboxylate.
- Supporting Information. (n.d.).
- Chemistry LibreTexts. (2020). 21.3: Spectroscopy of Carboxylic Acids.
- BenchChem. (n.d.).
- ResearchGate. (n.d.). IR spectrum of furan-2-aldehyde-N-phenylthiosemicarbazone.
- Chemistry LibreTexts. (2023).
- Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.
- Huber, C. P., et al. (1990). Conformational study of N-acyl amino acid esters and thiol esters by FT-IR and x-ray crystallography. Journal of the American Chemical Society.
- DTIC. (n.d.).
- BenchChem. (n.d.).
- PubMed Central (PMC). (2019). N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes.
- National Institutes of Health (NIH). (n.d.).
- University of Calgary. (n.d.). IR: carboxylic acids.
- ResearchGate. (n.d.). List of the proton chemical shifts (ppm)
- Arkat USA. (2013). One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide.
- SlidePlayer. (n.d.). Carbonyl - compounds - IR - spectroscopy.
- National Institutes of Health (NIH). (2018).
- PubMed. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors.
- Spectroscopy Online. (2017). The Carbonyl Group, Part I: Introduction.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. chem.pg.edu.pl [chem.pg.edu.pl]
